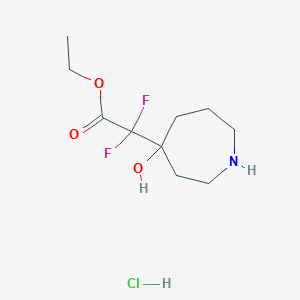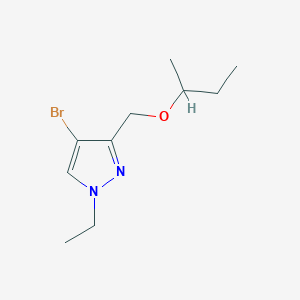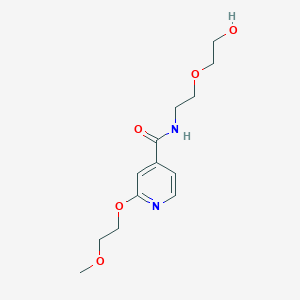
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride, also known as Difluoroethornithine (DFMO), is a chemical compound that has been widely used in scientific research. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a key role in the biosynthesis of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurodegeneration.
Applications De Recherche Scientifique
Cancer Research
There is evidence that similar compounds have been used in cancer research. For example, a study found that a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), was able to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also induced cell cycle arrest and apoptosis in vitro, and prevented tumor growth in vivo .
Targeting EGFR/PI3K/AKT/mTOR Signaling Pathway
The same study also found that the estimated glomerular filtration rate and its downstream pathway (PI3K/AKT/mTOR) were critical for the anti-NSCLC activity of C2F . This suggests that Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride could potentially be used to target this signaling pathway in cancer cells.
Inhibiting Tumor Growth in Xenograft Models
In vivo studies have shown that similar compounds can inhibit tumor growth in xenograft models . This suggests that Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride could potentially be used in preclinical studies to evaluate its anti-tumor efficacy.
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3.ClH/c1-2-16-8(14)10(11,12)9(15)4-3-6-13-7-5-9;/h13,15H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAKQDGTMSXGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCNCC1)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)





![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)



![3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2366241.png)
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)
